(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-23-16-6-8-20(9-7-16)15-11-21(12-15)19(22)5-3-14-2-4-17-18(10-14)25-13-24-17/h2-5,10,15-16H,6-9,11-13H2,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHRXRZTKLLUQI-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one is a synthetic organic molecule characterized by its complex structure, which includes a benzodioxole moiety and a piperidine derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure can be broken down into key functional groups that are known to interact with biological targets, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N2O4 |
| Molecular Weight | 342.38 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the benzodioxole ring is significant as it is known to exhibit interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activity.
Potential Targets
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that compounds featuring similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial : Potential effectiveness against bacteria and fungi.
- Anticancer : Activity in inhibiting tumor cell proliferation.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of benzodioxole possess cytotoxic effects on cancer cell lines, suggesting that this compound may similarly affect tumor growth through apoptosis induction.
- Neuropharmacological Effects : Compounds containing piperidine have been shown to influence neurotransmitter systems, indicating potential applications in treating neurological disorders.
Research Findings
Recent studies have highlighted the promising nature of compounds similar to this compound:
Scientific Research Applications
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, and provide insights into its biological activities and mechanisms of action, supported by relevant case studies and data tables.
Structural Representation
The structure of the compound features a benzodioxole moiety, which is known for its role in various pharmacological activities. The presence of a methoxypiperidine group enhances its interaction with biological targets.
Medicinal Chemistry
The compound shows promise as a lead candidate in drug development due to its structural features that may interact with specific biological pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, the benzodioxole moiety is often associated with inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzodioxole compounds significantly inhibited the proliferation of cancer cells in vitro, suggesting that our compound may possess similar properties .
Neuropharmacology
The presence of the piperidine ring suggests potential applications in neuropharmacology. Compounds with piperidine derivatives are known to influence neurotransmitter systems, particularly those involving dopamine and serotonin.
Potential as Antidepressants
Research indicates that modifications of piperidine structures can lead to compounds with antidepressant effects. A related study highlighted the efficacy of piperidine-based compounds in animal models of depression .
Antimicrobial Properties
There is emerging evidence that compounds containing benzodioxole structures may exhibit antimicrobial activity. This could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | |
| Compound B | Antidepressant | 25 | |
| Compound C | Antimicrobial | 10 |
Biochemical Interactions
The compound's mechanism of action can be hypothesized based on its structural components:
- Benzodioxole Moiety : Known for antioxidant properties, it may protect cells from oxidative stress.
- Piperidine Ring : Likely interacts with neurotransmitter receptors, influencing mood and cognition.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and potential toxicological effects is crucial for evaluating the safety profile of this compound. Preliminary studies suggest moderate bioavailability and low toxicity in initial screenings.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Analogs and Their Features
Key Observations :
- The methoxy group on the piperidine may enhance metabolic stability compared to non-substituted analogs like the phenylpiperazine derivative .
- Analogous enone-containing compounds exhibit diverse bioactivities, suggesting the target molecule could share antifungal or antiproliferative properties .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one?
- Methodology : Synthesis typically involves multi-step organic reactions, including:
- Azetidine-piperidine coupling : Reaction of 3-(4-methoxypiperidin-1-yl)azetidine with a benzodioxole-containing propenone precursor via nucleophilic acyl substitution .
- Stereochemical control : Use of E-selective Wittig or Horner-Wadsworth-Emmons reactions to ensure the (2E)-configuration of the α,β-unsaturated ketone .
- Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures, followed by recrystallization .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., benzodioxole aromatic protons at δ 6.7–7.0 ppm, azetidine N-CH₂ at δ 3.5–4.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 411.18) .
- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate purity (>98%) .
Q. What structural features influence its biological activity?
- Key Features :
- Benzodioxole moiety : Enhances lipophilicity and potential CNS penetration .
- Azetidine-piperidine hybrid : Modulates receptor binding through conformational flexibility and hydrogen-bonding interactions .
- α,β-Unsaturated ketone : Acts as a Michael acceptor for covalent binding to cysteine residues in target enzymes .
Q. What in vitro assays are used for preliminary biological evaluation?
- Methodology :
- Enzyme inhibition assays : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic index .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste disposal : Incineration or neutralization via acid/base hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodology :
- Analog synthesis : Replace the methoxypiperidine group with other substituents (e.g., morpholine, pyrrolidine) to assess steric/electronic effects .
- Bioisosteric replacement : Substitute benzodioxole with bioisosteres like indole or coumarin to modulate solubility .
- Pharmacophore mapping : Molecular modeling to identify critical binding motifs (e.g., azetidine’s nitrogen as a hydrogen-bond donor) .
Q. How to resolve contradictions in biological activity data across assays?
- Methodology :
- Dose-response validation : Repeat assays with stricter controls (e.g., ATP concentrations in kinase assays) .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
- Statistical analysis : Apply ANOVA or Student’s t-test to assess significance of outliers .
Q. What advanced techniques enhance synthetic yield and purity?
- Methodology :
- Microwave-assisted synthesis : Accelerate azetidine coupling reactions (e.g., 80°C, 30 min vs. 24 hrs conventional) .
- Flow chemistry : Improve reproducibility of multi-step reactions .
- Chiral HPLC : Resolve enantiomers if racemization occurs during synthesis .
Q. How can computational methods predict its interaction with biological targets?
- Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase ATP pockets (e.g., CDK2) .
- MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Build regression models correlating substituent electronegativity with IC₅₀ values .
Q. What advanced analytical methods resolve structural ambiguities?
- Methodology :
- X-ray crystallography : Single-crystal analysis to confirm stereochemistry (e.g., E-configuration of propenone) .
- 2D NMR (COSY, NOESY) : Assign diastereotopic protons in the azetidine-piperidine system .
- High-resolution mass spectrometry (HRMS) : Orbitrap or TOF analyzers for exact mass verification (±1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
